![molecular formula C21H23F3N4O3 B2960858 N1-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide CAS No. 2034260-21-2](/img/structure/B2960858.png)
N1-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide
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Description
Scientific Research Applications
Synthesis of Substances
This compound is utilized in the laboratory for the synthesis of various substances. Its structure allows for the creation of complex molecules that can be used in further research and development .
Catalytic Protodeboronation
In organic synthesis, catalytic protodeboronation is a critical process. This compound has been applied in the protodeboronation of pinacol boronic esters, which is a part of a sequence that allows for formal anti-Markovnikov alkene hydromethylation . This is a valuable transformation in the synthesis of complex organic molecules.
Monoacylglycerol Lipase Inhibition
The compound has been identified as a potential inhibitor of monoacylglycerol lipase, an enzyme involved in pain and inflammatory responses. This application is significant in the development of new therapeutic interventions for various diseases, syndromes, conditions, and disorders, including pain .
Biological Process Studies
Due to its unique structure, the compound is invaluable for studying biological processes. It can be used to understand the interactions at the molecular level, which is fundamental in the field of biochemistry and molecular biology.
Development of Therapeutic Interventions
The compound’s versatility extends to the development of new therapeutic interventions. Its application in medicinal chemistry research can lead to the discovery of new drugs and treatment methods.
Safety and Handling in Research
It’s important to note the safety data associated with the handling of this compound in a research setting. The compound is classified under several hazard categories, including flammability and acute toxicity, and requires careful handling according to safety protocols .
properties
IUPAC Name |
N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23F3N4O3/c1-14-12-17(6-9-25-14)28-10-7-15(8-11-28)13-26-19(29)20(30)27-16-2-4-18(5-3-16)31-21(22,23)24/h2-6,9,12,15H,7-8,10-11,13H2,1H3,(H,26,29)(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGWNVRQVJHVMTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)N2CCC(CC2)CNC(=O)C(=O)NC3=CC=C(C=C3)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23F3N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide |
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